N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1170826-34-2
VCID: VC7318890
InChI: InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17)
SMILES: CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

CAS No.: 1170826-34-2

Cat. No.: VC7318890

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37

* For research use only. Not for human or veterinary use.

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide - 1170826-34-2

Specification

CAS No. 1170826-34-2
Molecular Formula C14H17N3OS
Molecular Weight 275.37
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17)
Standard InChI Key CDFVMMAAVQTREW-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2

Introduction

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by its unique structure, which includes an isopropyl group, a thiazole ring, and a phenylamino moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

Synthesis

The synthesis of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves a multi-step process starting with 2-aminothiazole, isopropylamine, and phenyl isocyanate. These reactions are carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product while minimizing side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.

Mechanism of Action

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide primarily acts as an inhibitor of cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. The inhibition of these enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Scientific Applications

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamideThiazole ring, phenylamino moiety, isopropyl groupCOX-1 and COX-2 inhibitor
2-aminothiazolePrecursor in synthesis, lacks phenylamino groupVarious applications in synthesis
Phenyl isocyanatePrecursor in synthesis, lacks thiazole ringUsed in synthesis of various compounds

Research Findings

Recent studies have highlighted the potential of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide as a therapeutic agent due to its anti-inflammatory properties. Its ability to inhibit COX enzymes makes it a promising candidate for the treatment of inflammatory conditions.

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